![molecular formula C20H22N2O7 B4299721 3-[(4-methoxy-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299721.png)
3-[(4-methoxy-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Overview
Description
3-[(4-methoxy-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is commonly referred to as MNPA, and it belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The aim of
Mechanism of Action
MNPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, MNPA reduces the production of prostaglandins, which leads to a reduction in inflammation and pain. This mechanism of action is similar to that of other 3-[(4-methoxy-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, such as aspirin and ibuprofen.
Biochemical and Physiological Effects
MNPA has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. These effects are mediated by the inhibition of COX-2, which leads to a reduction in the production of prostaglandins. MNPA has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of MNPA is its high potency and selectivity as a COX-2 inhibitor, which makes it a promising candidate for the treatment of various inflammatory diseases. MNPA also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, MNPA has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for research on MNPA, including its potential applications in the treatment of various inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration of MNPA for these indications, as well as its potential side effects and interactions with other drugs. Additionally, MNPA may have potential applications in other fields, such as agriculture and environmental science, where its anti-inflammatory and antioxidant properties may be useful in the development of new pesticides and herbicides.
Scientific Research Applications
MNPA has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug development, and biomedical research. One of the most significant applications of MNPA is its potential as a COX-2 inhibitor, which makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer. MNPA has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
3-[(4-methoxy-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-3-10-29-15-7-4-13(5-8-15)16(12-19(23)24)21-20(25)14-6-9-18(28-2)17(11-14)22(26)27/h4-9,11,16H,3,10,12H2,1-2H3,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COALAJMVVAMTDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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